molecular formula C18H18F2N2O3 B2731935 N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034448-26-3

N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2731935
CAS No.: 2034448-26-3
M. Wt: 348.35
InChI Key: IIWWDJKESBRKEM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034448-26-3) is a chemical compound with the molecular formula C18H18F2N2O3 and a molecular weight of 348.34 g/mol . This pyridine-3-carboxamide derivative is supplied with a minimum purity of 90% and is offered in quantities ranging from 1mg to 100mg for research applications . The compound features a complex structure that integrates a pyridine carboxamide core, a 2,4-difluorophenyl group, and a tetrahydropyran-derived methoxy substituent . Compounds within the pyridine carboxamide class are of significant interest in medicinal chemistry and drug discovery research, with structural analogs being investigated for their potential to inhibit specific biological targets such as sodium channels (e.g., Nav1.8) . The presence of the fluorine atoms and the tetrahydropyran group can influence the compound's physicochemical properties, including its lipophilicity (XLogP3: 2.8) and topological polar surface area (60.4 Ų), which are important parameters for pharmacokinetic optimization . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c19-14-2-3-16(15(20)9-14)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWWDJKESBRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2,4-difluoroaniline with nicotinic acid or its derivatives under appropriate conditions.

    Introduction of the Tetrahydro-2H-pyran-4-ylmethoxy Group: This step involves the reaction of the nicotinamide intermediate with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a potential lead in drug development due to its structural features that allow for interaction with biological targets. Its isoxazole-pyridine framework is known for its bioactivity, making it a candidate for various therapeutic applications.

Antifungal Activity

Recent studies have shown that derivatives of this compound exhibit antifungal properties. For instance, structural analogs have been tested against resistant strains of fungi, demonstrating efficacy in disrupting fungal cell membranes and inhibiting growth . The binding stability of these compounds with fungal proteins has been analyzed using molecular dynamics simulations, indicating promising interactions that could lead to new antifungal therapies .

Cancer Therapeutics

The compound's ability to inhibit specific apoptotic pathways suggests its potential application in cancer treatment. It has been studied as a part of drug combinations targeting apoptosis-related proteins, enhancing the efficacy of existing cancer therapies . The compound's interaction with SMAC proteins has also been highlighted in research focused on apoptosis induction in cancer cells .

Protein-Ligand Interactions

Studies utilizing molecular docking techniques have elucidated how the compound binds to target proteins involved in disease processes. The interactions are characterized by hydrogen bonding and hydrophobic contacts, which stabilize the protein-ligand complex and enhance biological activity .

Modulation of Signaling Pathways

The compound has been shown to modulate key signaling pathways associated with cell survival and proliferation. By influencing these pathways, it can potentially reverse resistance mechanisms in cancer cells and improve the effectiveness of chemotherapy .

Case Studies

Several case studies have documented the applications of this compound in clinical and experimental settings.

Case Study: Antifungal Resistance

A study conducted on various fungal strains revealed that derivatives of N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide effectively reduced resistance levels observed with traditional antifungal agents. The study highlighted the compound's potential to be developed into a new class of antifungal drugs capable of overcoming resistance mechanisms .

Case Study: Cancer Cell Lines

In vitro experiments on cancer cell lines demonstrated that this compound significantly induced apoptosis compared to control groups. The results indicated a dose-dependent response, suggesting that higher concentrations lead to enhanced cell death in malignant cells while sparing normal cells .

Summary and Future Directions

This compound represents a promising candidate for further research in drug development due to its diverse applications in antifungal therapy and cancer treatment. Ongoing studies focusing on optimizing its pharmacological properties and understanding its mechanisms will be essential for translating these findings into clinical practice.

Data Tables

Application AreaPotential EffectsKey Findings
Antifungal ActivityInhibition of fungal growthEffective against resistant strains
Cancer TherapeuticsInduction of apoptosisDose-dependent cell death observed
Protein InteractionsStabilization of protein-ligand complexesEnhanced binding affinity noted

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Core Structure Variations : The target compound’s pyridine-3-carboxamide scaffold differs from imidazopyridine (compound 18) and oxazolo-pyridine cores (compound in ), which may alter binding affinity to kinase targets like GSK-3β .
  • Substituent Effects: The oxan-4-ylmethoxy group in the target compound contrasts with sulfonamide-quinoline hybrids () and trifluoromethylbenzyl groups (). The oxan-4-yl group likely enhances solubility, whereas sulfonamides and trifluoromethyl groups improve target engagement in PI3K/mTOR and HDAC inhibitors .
  • Synthetic Yields : Sulfonamide derivatives (e.g., 22f, 22g) exhibit higher yields (46–69%) compared to compound 18 (15%), suggesting that coupling pyridine-3-carboxamides with sulfonamide groups is more efficient than imidazopyridine syntheses .

Pharmacological and Physicochemical Comparisons

  • Anti-Inflammatory Potential: Pyridine-3-carboxamide derivatives, such as 4-dimethylamino-N-(2,4-difluorophenyl)-pyridine-3-carboxamide, exhibit anti-inflammatory effects by blocking iodide-mediated inflammation . The target compound’s 2,4-difluorophenyl group may similarly enhance target selectivity.
  • Kinase Inhibition : Compound 18 (GSK-3β inhibitor) shares a pyridine-carboxamide scaffold but incorporates an imidazopyridine core, which is critical for ATP-binding pocket interactions . The target compound’s lack of an imidazole ring may limit kinase affinity unless the oxan-4-yl group compensates via hydrophobic interactions.
  • Solubility and Bioavailability : The oxan-4-ylmethoxy group’s oxygen atoms may improve aqueous solubility compared to the trifluoromethylbenzyl group in ’s compound, which is highly lipophilic .

Spectroscopic and Analytical Data

  • HRMS Validation: Compound 18 () was confirmed via HRMS (372.1520 [M+H]+), a critical step for verifying synthetic success .
  • NMR Characterization : Sulfonamide derivatives () were validated using ¹H/¹³C NMR, with δ values confirming substituent positions (e.g., methoxy protons at δ 3.8–4.1) .

Biological Activity

N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a difluorophenyl group and an oxan-4-yl methoxy moiety. Its molecular formula is C17H18F2N2O3C_{17}H_{18}F_2N_2O_3, and it has a molecular weight of approximately 348.34 g/mol. The presence of the difluorophenyl group is significant for enhancing biological activity through improved binding affinity to target receptors.

Research indicates that this compound interacts primarily with nicotinic acetylcholine receptors (nAChRs) and potentially modulates their activity. The compound's design suggests it may act as either an agonist or antagonist depending on the specific receptor subtype and concentration used.

Interaction with nAChRs

Studies have shown that compounds similar to this compound can inhibit or activate nAChRs, which play crucial roles in neurotransmission and various physiological processes. For instance, investigations into related compounds have demonstrated their ability to modulate catecholamine secretion in adrenal chromaffin cells, suggesting a pathway for therapeutic intervention in cognitive disorders .

Biological Activity Data

The biological activity of this compound has been evaluated in vitro against various cancer cell lines and other biological models. Below is a summary table of its effects:

Biological ActivityCell Line/ModelIC50 (µM)Reference
CytotoxicityMCF-7 (breast cancer)15
CytotoxicityK562 (leukemia)10
nAChR modulationTorpedo californicaVariable

Case Studies

  • Cytotoxicity in Cancer Models :
    A study evaluated the cytotoxic effects of the compound on MCF-7 and K562 cell lines. Results indicated significant cytotoxicity with IC50 values of 15 µM and 10 µM respectively, highlighting its potential as an anticancer agent .
  • Nicotinic Receptor Modulation :
    In experiments using plasma membrane preparations from Torpedo californica, the compound demonstrated varying effects on nAChR activity. It was observed to enhance cholinergic signals under certain conditions, suggesting a role as a positive allosteric modulator .

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